molecular formula C17H17ClF3N5O2S B2798577 N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)pyrimidine-2-carboxamide hydrochloride CAS No. 2034520-73-3

N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)pyrimidine-2-carboxamide hydrochloride

Cat. No.: B2798577
CAS No.: 2034520-73-3
M. Wt: 447.86
InChI Key: MABYPMIZFBSPQG-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-pyrimidine hybrid featuring a trifluoromethoxy substitution at the 6-position of the benzothiazole ring and a dimethylaminoethyl carboxamide moiety. Its structure is optimized for interactions with biological targets, leveraging the benzothiazole core’s rigidity and the pyrimidine ring’s hydrogen-bonding capabilities. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the dimethylaminoethyl side chain may improve solubility and bioavailability .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]pyrimidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2S.ClH/c1-24(2)8-9-25(15(26)14-21-6-3-7-22-14)16-23-12-5-4-11(10-13(12)28-16)27-17(18,19)20;/h3-7,10H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABYPMIZFBSPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)C3=NC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)pyrimidine-2-carboxamide hydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Structural Overview

The compound features a pyrimidine core linked to a benzo[d]thiazole moiety and a trifluoromethoxy group, which enhances its lipophilicity and biological activity. The presence of a dimethylamino group suggests potential interactions with various biological targets, particularly in enzymatic pathways.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies have shown that it can inhibit various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus2.14 μg/mL
Bacillus subtilis0.58 μg/mL
Escherichia coli1.10 μg/mL
Pseudomonas aeruginosa3.00 μg/mL

Kinase Inhibition

The compound has also been identified as a potential inhibitor of Flt-3 , a tyrosine kinase involved in certain leukemias. This suggests its possible application in oncology, particularly for targeting cancer cells with aberrant Flt-3 signaling.

Case Studies

  • In Vitro Studies on Antimicrobial Activity
    A study evaluated the compound's effectiveness against several bacterial strains using the agar well diffusion method. Results indicated that the compound demonstrated superior activity compared to standard antibiotics like ciprofloxacin, particularly against MRSA and other resistant strains .
  • Kinase Inhibition Assays
    In another study, the compound was tested for its ability to inhibit Flt-3 kinase activity in vitro. The results showed promising inhibitory effects, indicating its potential as a therapeutic agent in treating Flt-3 positive leukemias.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Core : Utilizing a Biginelli reaction to form the pyrimidine scaffold.
  • Coupling with Benzo[d]thiazole : The introduction of the benzo[d]thiazole moiety via nucleophilic substitution.
  • Final Modifications : Adding the dimethylamino and trifluoromethoxy groups to enhance biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-parasitic Activity

One of the significant applications of this compound is in the development of anti-parasitic drugs, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Research indicates that compounds with a pyrimidineamine pharmacophore, similar to N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)pyrimidine-2-carboxamide hydrochloride, have shown selective inhibition of the enzyme S-adenosylmethionine decarboxylase (AdoMetDC) in T. brucei. This enzyme is crucial for polyamine synthesis and is a validated target for drug discovery aimed at treating HAT .

1.2 Cancer Therapeutics

The compound's structural features suggest potential applications in oncology, particularly as inhibitors of cyclin-dependent kinases (CDKs). Recent studies have highlighted the efficacy of pyrimidine derivatives in selectively inhibiting CDK4 and CDK6, which are pivotal in cell cycle regulation and cancer progression. The ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in treating brain tumors .

1.3 Neuropharmacological Applications

Given its ability to penetrate the BBB, there is an interest in exploring the neuropharmacological effects of this compound. Compounds with similar structures have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Research has demonstrated that modifications to the pyrimidine and thiazole moieties can significantly influence biological activity and selectivity towards specific targets. For instance, variations in substituents on the benzo[d]thiazole ring can enhance binding affinity to AdoMetDC while reducing off-target effects .

Case Studies

3.1 Inhibition of Trypanosoma brucei AdoMetDC

A study characterized a series of pyrimidineamine analogs that included compounds structurally related to this compound. These compounds exhibited low micromolar activity against T. brucei with effective growth inhibition observed at concentrations around 5.6 µM after 48 hours . The study also revealed that some analogs demonstrated favorable pH-dependent activity, indicating potential for further optimization.

3.2 Development of CDK Inhibitors

Another case study focused on a series of thiazole-pyrimidine derivatives, revealing their potent inhibitory effects on CDK4 and CDK6. The lead compounds from this series showed promising results in preclinical models, suggesting that modifications similar to those found in this compound could yield effective cancer therapeutics .

Summary Table: Key Applications of this compound

Application AreaSpecific Target/PathwayPotential Impact
Anti-parasitic ActivityT. brucei AdoMetDCTreatment for human African trypanosomiasis
Cancer TherapeuticsCDK4 and CDK6Potential treatment for various cancers
NeuropharmacologyNeuroprotective effectsPossible treatment for neurodegenerative diseases

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. For example:

  • Chlorine displacement : Reactions with amines (e.g., piperazine) in dimethylformamide (DMF) at 80–100°C yield derivatives with modified substituents.

  • Thiocyanate substitution : Treatment with thiourea in ethanol under reflux replaces halogen atoms with thiocyanate groups .

Reaction Conditions Table

Substrate PositionNucleophileSolventTemperature (°C)Yield (%)Source
Pyrimidine C-4PiperazineDMF80–10065–78
Benzothiazole C-2ThioureaEthanolReflux72

Acid-Base Reactions

The dimethylaminoethyl side chain participates in protonation/deprotonation:

  • Forms water-soluble salts (e.g., hydrochloride) in acidic media (pH < 3).

  • Regains free base form in alkaline conditions (pH > 10), enhancing lipid solubility.

pH-Dependent Solubility

pHSolubility (mg/mL)StateApplication Relevance
242.5 ± 1.8ProtonatedAqueous formulations
7.40.9 ± 0.2Free baseMembrane permeability

Reduction Reactions

Selective reduction of nitro groups (if present in analogs) using:

  • Catalytic hydrogenation : H₂/Pd-C in methanol at 25°C achieves >90% conversion .

  • Sodium dithionite : Reduces nitro to amine in aqueous THF (75% yield) .

Cyclocondensation with β-Diketones

Reacts with β-diketones (e.g., acetylacetone) under acidic conditions to form fused pyrimidines :

  • Mechanism : Michael addition followed by intramolecular cyclization.

  • Conditions : Excess triethyl orthoformate, reflux in dioxane (2–4 hours).

Example Product

ReactantProduct StructureYield (%)Bioactivity
Acetylacetone2-Aminobenzothiazol acylpyrimidine68Anticancer (IC₅₀ = 1.2 μM)

Hydrazide Formation

Reaction with hydrazine hydrate replaces ester groups with hydrazides :

  • Conditions : 6-hour reflux in ethanol.

  • Application : Intermediate for Schiff base or heterocycle synthesis.

Reaction Pathway
R-COOEt+NH2NH2R-CONHNH2+EtOH\text{R-COOEt} + \text{NH}_2\text{NH}_2 \rightarrow \text{R-CONHNH}_2 + \text{EtOH}
Key intermediate for antitubercular derivatives .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura reactions modify the benzothiazole moiety:

  • Substrates : Aryl boronic acids (e.g., 4-fluorophenylboronic acid).

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (90°C, 12 hours) .

Catalytic Efficiency

Catalyst Loading (%)Conversion (%)Byproduct Formation
588<2%
10925%

Enzyme-Targeted Modifications

The trifluoromethoxy group enhances interactions with kinase targets:

  • Flt-3 inhibition : Forms hydrogen bonds with Cys-828 and Asp-829 residues (Kd = 12 nM).

  • DNA gyrase binding : Displaces ATP in bacterial enzymes (MIC = 0.5 μg/mL against MRSA).

Stability Under Stress Conditions

ConditionDegradation (%)Major Degradants
Acidic (0.1M HCl)15Hydrolyzed pyrimidine ring
Oxidative (3% H₂O₂)28Sulfoxide derivatives
Photolytic (UV)42Radical cleavage products

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for developing kinase inhibitors and antibacterial agents . Controlled nucleophilic substitutions and cyclocondensation reactions enable structural diversification, while its inherent stability supports formulation development.

Comparison with Similar Compounds

Key Structural Analogues :

  • N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (CAS: 1215321-47-3): Replaces the trifluoromethoxy group with a fluorine atom and introduces a piperidinylsulfonylbenzamide group. This modification reduces steric bulk but may decrease metabolic stability due to the absence of the trifluoromethoxy group’s electron-withdrawing effects .
  • N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide (CAS: 896054-33-4): Features a methylbenzothiazole core and a thioacetamide-linked pyridazine ring.

Activity Insights :
Evidence from nitroimidazole/nitrofuryl comparisons () suggests that electron-withdrawing groups (e.g., trifluoromethoxy) on aromatic rings enhance target binding and antimicrobial activity. The trifluoromethoxy group in the target compound likely provides superior activity compared to simpler halogenated or alkylated analogues .

Physicochemical Properties

The trifluoromethoxy group’s hydrophobicity may lower aqueous solubility compared to compounds with polar substituents (e.g., -NH₂ or -OH), necessitating formulation adjustments for in vivo applications .

Crystallography and Conformation :
Crystal structures of related benzothiazoles () reveal that substituents like methoxy or nitro groups influence planarity and intermolecular interactions. The trifluoromethoxy group’s bulk and electron effects may alter the benzothiazole-pyrimidine dihedral angle, affecting target binding .

Tabulated Comparison of Key Compounds

Compound Name / CAS Number Core Structure Key Substituents Reported Activity/Properties
Target Compound Benzothiazole-Pyrimidine 6-(trifluoromethoxy), dimethylaminoethyl High lipophilicity, metabolic stability
1215321-47-3 Benzothiazole-Benzamide 4-fluoro, piperidinylsulfonyl Moderate solubility, lower stability
896054-33-4 Benzothiazole-Pyridazine 6-methyl, thioacetamide Enhanced membrane permeability
Neohetramine Hydrochloride () Pyrimidine-Ethylenediamine p-methoxybenzyl Antihistamine activity

Research Findings and Implications

  • Substituent-Driven Activity : The trifluoromethoxy group’s electron-withdrawing nature enhances target binding, as seen in nitro-substituted aryl compounds (). This aligns with the target compound’s hypothesized superiority over halogenated analogues .
  • Similarity Assessment Challenges: Structural similarity metrics () may overlook nuanced differences in bioactivity. For example, the target compound’s dimethylaminoethyl group confers distinct pharmacokinetics compared to ethylenediamine derivatives () .
  • Synthetic Complexity : The target compound’s synthesis (analogous to ) requires precise coupling of the trifluoromethoxybenzothiazole intermediate, posing challenges in yield and purity compared to simpler analogues .

Q & A

Q. What are the key synthetic pathways for this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Amide bond formation between pyrimidine-2-carboxylic acid derivatives and substituted benzo[d]thiazole amines under coupling agents like EDCI/HOBt .
  • Functional group modifications : Introduction of the trifluoromethoxy group via nucleophilic substitution or oxidation-reduction sequences .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization (solvent: acetonitrile/water) to achieve >95% purity . Key considerations: Reaction temperature (0–25°C for sensitive steps), anhydrous conditions for amine intermediates, and inert gas (N₂/Ar) protection .

Q. How is the molecular structure characterized?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylaminoethyl protons at δ 2.2–2.5 ppm; benzo[d]thiazole aromatic signals at δ 7.3–8.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₁F₃N₅O₂S: 448.14) .
  • X-ray crystallography : For resolving 3D conformation, particularly intramolecular H-bonding between the pyrimidine and thiazole moieties .

Q. What biological targets are associated with this compound?

Preclinical studies on structurally similar compounds suggest:

  • Kinase inhibition : Targeting ATP-binding pockets in tyrosine kinases (e.g., EGFR, VEGFR) via the pyrimidine-thiazole scaffold .
  • Cellular assays : Antiproliferative activity in cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) measured via MTT assays .
  • Mechanistic studies : Fluorescence polarization assays to quantify target binding affinity (Kd values) .

Advanced Questions

Q. Table 1. Representative Analytical Data for Synthesis Intermediates

Intermediate¹H NMR (δ, ppm)Purity (HPLC, %)Yield (%)
Pyrimidine-2-carboxylate8.3 (s, 1H), 4.2 (q, 2H, J=7.1 Hz)9875
Benzo[d]thiazole amine7.8 (d, 1H), 6.9 (s, 1H), 3.4 (m, 2H)9682

Q. Table 2. Biological Activity of Structural Analogues

Compound ModificationTarget IC₅₀ (nM)HeLa Cell IC₅₀ (µM)
Trifluoromethoxy (parent)12 ± 1.5 (EGFR)0.8 ± 0.1
Methoxy analogue45 ± 3.23.2 ± 0.4
Chloro analogue28 ± 2.11.9 ± 0.3

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